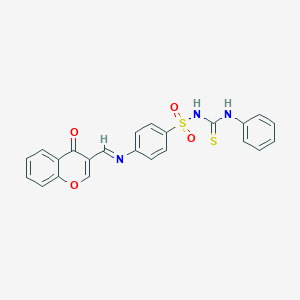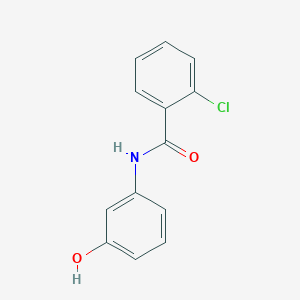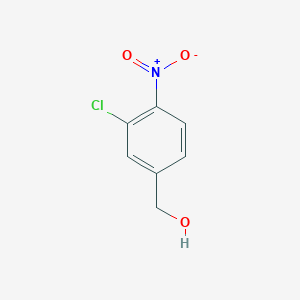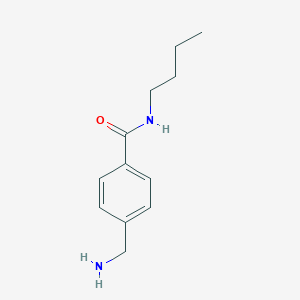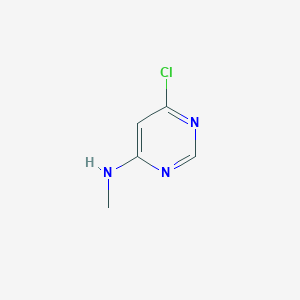
Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-, is a compound with a variety of applications in scientific research. It is a colorless, crystalline solid that can be synthesized from a variety of starting materials. Ethanone has been studied for its potential applications in synthetic organic chemistry, as well as its biochemical and physiological effects.
作用機序
The mechanism of action of Ethanone is not well understood. However, it is believed to act as a proton donor, donating a proton to an acceptor molecule. This proton donation results in the formation of a new bond between the donor and acceptor molecules. This new bond can then be used to form a variety of compounds.
Biochemical and Physiological Effects
Ethanone has been studied for its potential biochemical and physiological effects. It has been found to have antifungal and antiviral properties, and has been shown to be effective in the treatment of various fungal and viral infections. Ethanone has also been found to have anti-inflammatory and analgesic properties, and has been shown to be effective in the treatment of various inflammatory and pain-related conditions.
実験室実験の利点と制限
The advantages of using Ethanone in lab experiments include its low cost, its ease of synthesis, and its low toxicity. The limitations of using Ethanone in lab experiments include its low solubility in water, its low stability, and its potential to react with other compounds.
将来の方向性
For Ethanone research include further study of its potential applications in synthetic organic chemistry and its biochemical and physiological effects. Additional research could also focus on the development of new synthesis methods and the development of new compounds with similar properties. Additionally, further research could focus on the development of new techniques for the use of Ethanone in lab experiments, such as the development of new solvents or the development of new methods of purification.
合成法
Ethanone can be synthesized using a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Friedel-Crafts reaction. The Wittig reaction is a method of synthesizing an alkene from an aldehyde or ketone using a phosphonium salt. The Horner-Wadsworth-Emmons reaction is a method for synthesizing an alkene from an aldehyde or ketone using a phosphonium salt and an acid. The Friedel-Crafts reaction is a method of synthesizing an alkene from an aromatic compound and an alkyl halide.
科学的研究の応用
Ethanone has a variety of applications in scientific research. It has been studied for its potential applications in synthetic organic chemistry, as well as its biochemical and physiological effects. Ethanone has been used as a reagent in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It has also been used in the synthesis of a variety of heterocyclic compounds, including pyrimidines, quinolines, and furans. Ethanone has also been used in the synthesis of a variety of biologically active compounds, including antibiotics, antifungals, and antivirals.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-(1,3-diazinan-2-ylidene)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-10-4-2-9(3-5-10)11(16)8-12-14-6-1-7-15-12/h2-5,8,14-15H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYCYKXUSHBKTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=CC(=O)C2=CC=C(C=C2)Cl)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326921 |
Source


|
| Record name | Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107165-83-3 |
Source


|
| Record name | Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
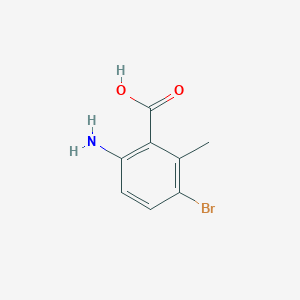
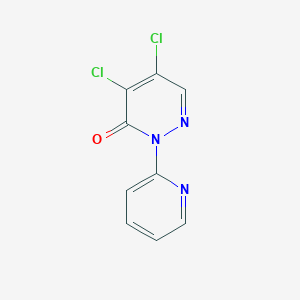

![1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B183536.png)

